N-(4-(tert-butyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-3-(METHYLSULFONYL)BENZAMIDE is a synthetic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-3-(METHYLSULFONYL)BENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-3-(METHYLSULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-3-(METHYLSULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-3-(METHYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound may also interact with other cellular targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4′-Chlorophenyl)thiazol-2-yl]thiosemicarbazide: Exhibits antimicrobial activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their anti-HIV activity.
Properties
Molecular Formula |
C15H18N2O3S2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-6-5-7-11(8-10)22(4,19)20/h5-9H,1-4H3,(H,16,17,18) |
InChI Key |
TUUJAJVESXYGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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